4-Chloro-4'-morpholinomethyl benzophenone

Description

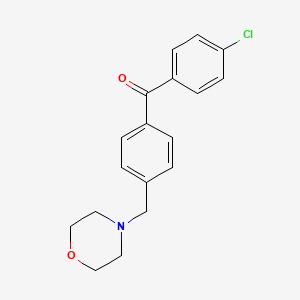

4-Chloro-4'-morpholinomethyl benzophenone (CAS: 91319-62-9; 1639856-62-4) is a benzophenone derivative characterized by a chlorine substituent at the 4-position and a morpholinomethyl group at the 4'-position of the benzophenone scaffold. This compound is commercially available with ≥95% purity (CymitQuimica) and is utilized in research applications, particularly in pharmaceutical and materials science due to its structural versatility .

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNWUSCGOXDWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642632 | |

| Record name | (4-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-96-5 | |

| Record name | (4-Chlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-morpholinomethyl benzophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with morpholine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-morpholinomethyl benzophenone may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of benzophenone derivatives with additional functional groups.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Chloro-4’-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 4-chloro-4'-morpholinomethyl benzophenone, highlighting structural differences and functional impacts:

Detailed Analysis of Functional Group Impacts

Electronic Effects

- Chlorine vs. Bromine : Chlorine (electron-withdrawing) reduces electron density at the 4-position, enhancing electrophilic reactivity. Bromine, while also electron-withdrawing, adds steric bulk and may influence binding in biological targets .

- Fluorine Substitution : The 2-fluoro analogue (CAS 898783-08-9) exhibits improved metabolic stability due to fluorine's strong C-F bond, making it suitable for drug development .

Solubility and Lipophilicity

- Morpholinomethyl vs.

- Hydroxyl Group: 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3) has higher aqueous solubility due to hydrogen bonding, but lower thermal stability, limiting its use in high-temperature polymer synthesis .

Biological Activity

4-Chloro-4'-morpholinomethyl benzophenone (CAS No. 898769-96-5) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 315.8 g/mol. The compound features a benzophenone core structure with a morpholinomethyl substituent and a chlorine atom at the para position, which may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert effects on cellular pathways involved in:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against several bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within microbial cells.

- Anticancer Potential : Recent research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against cancer cell lines, including MCF-7 and HeLa cells. These studies often employ assays such as MTT to assess cell viability and IC50 values, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For instance, an IC50 value of approximately 8 µM was reported for MCF-7 cells after 48 hours of treatment. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Cell Viability (%) at 10 µM |

|---|---|---|

| MCF-7 | 8.00 ± 0.15 | 25 |

| HeLa | 9.22 ± 0.17 | 30 |

| Jurkat | 4.64 ± 0.08 | 20 |

Case Studies

- Antimicrobial Efficacy : A case study involving clinical isolates of Staphylococcus aureus demonstrated that treatment with the compound resulted in a significant reduction in bacterial load in vitro, suggesting its potential use as a therapeutic agent against resistant strains.

- Cytotoxicity in Cancer Research : In another study focusing on the Jurkat T-cell line, flow cytometry analysis revealed that treatment with varying concentrations of the compound led to increased apoptosis rates, highlighting its potential as an immunomodulatory agent in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.